

An In-depth Technical Guide to 5-Iodo-1-methyl-1H-imidazole

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Compound of Interest

Compound Name: 5-Iodo-1-methyl-1H-imidazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthetic applications of **5-Iodo-1-methyl-1H-imidazole**. This compound is a valuable building block in medicinal chemistry and drug discovery, primarily utilized in cross-coupling reactions to generate diverse molecular scaffolds for the development of novel therapeutic agents.

Molecular Structure and Properties

5-Iodo-1-methyl-1H-imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms, with a methyl group at the N1 position and an iodine atom at the C5 position. The presence of the iodine atom provides a reactive site for various transition metal-catalyzed cross-coupling reactions.

Table 1: Physicochemical Properties of **5-Iodo-1-methyl-1H-imidazole**

Property	Value	References
Molecular Formula	C ₄ H ₅ IN ₂	
Molecular Weight	208.00 g/mol	
CAS Number	71759-88-1	[1]
Appearance	Solid	
Melting Point	105-109 °C	
SMILES	Cn1cncc1I	
InChI	1S/C4H5IN2/c1-7-3-6-2-4(7)5/h2-3H,1H3	
InChIKey	DPUVICGLBCCTDM-UHFFFAOYSA-N	
Purity	Typically >97%	
Storage	Dry, dark, short-term at 0-4°C, long-term at -20°C	[2]

Experimental Protocols

An efficient, four-step synthesis of **5-Iodo-1-methyl-1H-imidazole** starting from imidazole has been reported with a 73% overall yield.[3] While the detailed step-by-step protocol for this specific synthesis is not readily available in the public domain, a general approach can be inferred from the synthesis of related iodo-imidazoles.[4][5][6] The synthesis likely involves the following key transformations:

- Di-iodination of Imidazole: Reaction of imidazole with an excess of iodine in an alkaline solution to form 4,5-diiodo-1H-imidazole.[4][6]
- N-methylation: Introduction of the methyl group at the N1 position of 4,5-diiodo-1H-imidazole using a methylating agent.
- Selective Deiodination: Removal of the iodine atom at the C4 position to yield **5-Iodo-1-methyl-1H-imidazole**. This can be achieved using a reducing agent or through a Grignard

reaction followed by quenching.[7]

- Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

5-Iodo-1-methyl-1H-imidazole is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are instrumental in forming carbon-carbon bonds. This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures, which are common motifs in pharmacologically active molecules.

General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling:

This protocol is adapted from procedures for the closely related 4-iodo-1H-imidazole and is expected to be applicable to the 5-iodo isomer.[8]

Materials:

- **5-Iodo-1-methyl-1H-imidazole**
- Arylboronic acid
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Potassium carbonate (K_2CO_3)
- Dioxane
- Ethanol
- Microwave reactor vials
- Magnetic stir bars

Procedure:

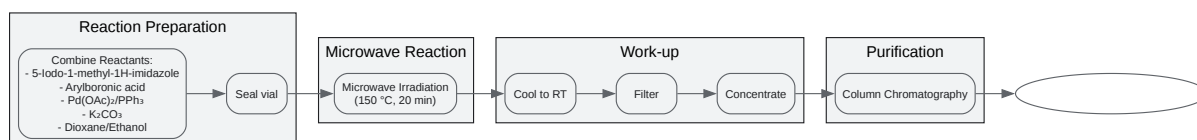
- To a microwave reactor vial equipped with a magnetic stir bar, add **5-Iodo-1-methyl-1H-imidazole** (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), potassium carbonate

(2.0 equiv.), palladium(II) acetate (0.1 equiv.), and triphenylphosphine (0.2 equiv.).

- Add a mixture of dioxane and ethanol as the solvent.
- Seal the vial and place it in the microwave reactor.
- Irradiate the reaction mixture at 150 °C for 20 minutes.
- After the reaction is complete, allow the vial to cool to room temperature.
- Filter the reaction mixture and concentrate the filtrate under reduced pressure.
- Purify the residue by column chromatography on silica gel to obtain the desired 4-aryl-1-methyl-1H-imidazole.

Visualizations

The following diagram illustrates a typical experimental workflow for the functionalization of **5-Iodo-1-methyl-1H-imidazole** via a Suzuki-Miyaura cross-coupling reaction.



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Caption: Experimental workflow for Suzuki-Miyaura coupling.

Role in Drug Discovery

The imidazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds.[6] **5-Iodo-1-methyl-1H-imidazole** serves as a key intermediate in the synthesis of a wide array of these molecules. Its utility in cross-

coupling reactions allows for the systematic exploration of chemical space around the imidazole core, facilitating the generation of libraries of compounds for screening in drug discovery programs. For instance, it has been utilized in the total synthesis of xestomanzamine A, a marine natural product.[3] The functionalized imidazoles derived from this starting material are investigated for a broad range of therapeutic areas, including their potential as anticancer, antifungal, and anti-inflammatory agents.

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References

- 1. 5-Iodo-1-methyl-1H-imidazole|CAS 71759-88-1|sun-shinechem.com | Sun-shinechem [sun-shinechem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-Iodo-1-methyl-1H-imidazole synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
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